![molecular formula C14H13N3O5S B5713539 N-[4-(aminosulfonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5713539.png)

N-[4-(aminosulfonyl)phenyl]-2-methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Glaucoma Treatment

The compound’s inhibitory effects on carbonic anhydrase make it a potential candidate for glaucoma treatment . Glaucoma is a group of eye conditions that damage the optic nerve, often due to abnormally high pressure in the eye, and carbonic anhydrase inhibitors are commonly used to treat it .

Antibacterial Activity

Sulfonamide compounds, which include this compound, are known for their antibacterial properties . They can inhibit the growth of bacteria, making them useful in the treatment of bacterial infections .

Anticancer Potential

Sulfonamides also exhibit anticancer properties . While more research is needed, the compound’s potential anticancer activity could be explored in future studies .

Acetylcholinesterase Inhibitor

Sulfonamides can act as acetylcholinesterase inhibitors . This makes them potentially useful in the treatment of Alzheimer’s disease, as acetylcholinesterase inhibitors are used to reduce the symptoms of Alzheimer’s by improving the function of nerve cells in the brain .

Antiobesity Agent

Some sulfonamides have been found to have antiobesity effects . While it’s not clear if this specific compound has such effects, it’s a potential area of research given the broader class of compounds it belongs to .

Diuretic Properties

Sulfonamides are also known for their diuretic properties . They can increase the amount of urine produced by the body, helping to remove excess water and salt. This makes them potentially useful in treating conditions like heart failure, liver disease, or kidney disease .

Synthesis of Novel Sulfonamides

This compound can be used in the synthesis of novel sulfonamides . These new compounds could have a variety of applications, including the development of new drugs or treatments .

properties

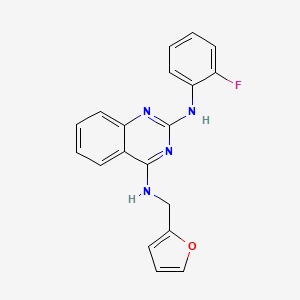

IUPAC Name |

2-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S/c1-9-12(3-2-4-13(9)17(19)20)14(18)16-10-5-7-11(8-6-10)23(15,21)22/h2-8H,1H3,(H,16,18)(H2,15,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUQLHVHHBREJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5713458.png)

![N'-[(4-ethoxyphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5713459.png)

![methyl 4-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5713507.png)

![2-iodobenzaldehyde [4-(benzylamino)-6-(tert-butylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5713533.png)

![4-[(1-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5713556.png)